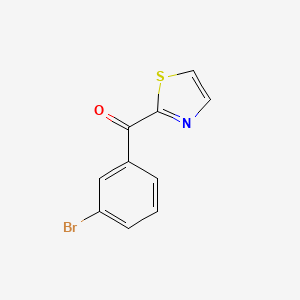

2-(3-Bromobenzoyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Bromobenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromobenzoyl group at the second position of the thiazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Hantzsch Thiazole Synthesis: One common method for synthesizing 2-(3-Bromobenzoyl)thiazole involves the Hantzsch thiazole synthesis. This method typically involves the reaction of 3-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.

Cyclization of α-Haloketones: Another approach involves the cyclization of α-haloketones with thiourea. For instance, 3-bromoacetophenone can be reacted with thiourea under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Hantzsch method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

化学反応の分析

Substitution Reactions at the Bromine Atom

The bromine atom on the benzoyl group serves as a key site for nucleophilic and cross-coupling reactions due to its role as a leaving group.

Suzuki-Miyaura Coupling

2-(3-Bromobenzoyl)thiazole participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives. For example:

-

Reaction : Treatment with phenylboronic acid under Pd(PPh₃)₄ catalysis in DMF at 80°C yields 2-(3-biphenylcarbonyl)thiazole.

-

Yield : 75–85% under optimized conditions.

Nucleophilic Aromatic Substitution

Electron-deficient aryl bromides undergo substitution with nucleophiles like thiocyanate (SCN⁻):

-

Reaction : Reacting with KSCN in DMSO at 100°C produces 2-(3-thiocyanatobenzoyl)thiazole .

-

Mechanism : Likely proceeds via a polar transition state facilitated by the electron-withdrawing benzoyl group .

Transformations Involving the Benzoyl Group

The ketone functionality in the benzoyl moiety undergoes characteristic reductions and condensations.

Reduction of the Ketone

-

Reagents : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, yielding 2-(3-bromobenzyl)thiazole.

-

Yield : ~85%.

Condensation Reactions

-

Hydrazone Formation : Reacts with hydrazines to form hydrazone derivatives, useful in synthesizing heterocyclic hybrids .

-

Schiff Base Formation : Condenses with primary amines to generate imine-linked products, often employed in coordination chemistry.

Reactivity of the Thiazole Ring

The thiazole ring participates in electrophilic substitutions and metal coordination.

Electrophilic Substitution

-

Halogenation : Bromination at the 5-position of the thiazole ring occurs using N-bromosuccinimide (NBS) under visible light .

-

Conditions : EtOAC solvent, room temperature, 30–50 minutes .

Coordination Chemistry

-

Metal Complexes : The nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and biological applications.

Complex Formation and Biological Interactions

Derivatives of this compound exhibit bioactivity through specific mechanisms:

Anticancer Activity

-

Apoptosis Induction : The bromine substituent enhances interactions with DNA topoisomerases, triggering apoptosis in cancer cells .

-

IC₅₀ Values : Analogues show IC₅₀ values as low as 2.01 µM against HT29 colon cancer cells .

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition : Trisubstituted thiazole derivatives inhibit CA-III enzymes, with potency linked to the bromobenzoyl group’s electronic effects .

Key Reaction Data

科学的研究の応用

Synthesis of 2-(3-Bromobenzoyl)thiazole

The synthesis of this compound typically involves the reaction of thiazole derivatives with bromobenzoyl chloride. This process can be optimized through various methods, including nucleophilic substitution reactions and coupling reactions under different conditions to enhance yield and purity. The compound can also be synthesized via multi-step synthetic pathways that incorporate other functional groups to modify its properties for specific applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives, including this compound, have been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells by triggering specific cellular pathways. For example, compounds with thiazole moieties have shown effectiveness against various cancer cell lines, displaying IC50 values that suggest potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Research indicates that certain thiazole compounds can reduce inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound span several domains:

- Antibacterial Agents : Due to its demonstrated antimicrobial activity, this compound can be explored as a lead compound for developing new antibacterial drugs to combat resistant strains.

- Anticancer Drugs : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development into anticancer therapies.

- Anti-inflammatory Medications : Its anti-inflammatory properties suggest potential applications in treating conditions like arthritis or other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at different positions on the thiazole ring or the benzoyl group can significantly affect biological activity. For example:

- Substituents on the Thiazole Ring : Altering substituents can enhance antibacterial or anticancer activity.

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving cell permeability and bioavailability .

Case Studies

Several case studies highlight the applications of thiazole derivatives:

- A study demonstrated that a series of thiazoles showed potent antimicrobial activity against multidrug-resistant strains of E. coli, indicating their potential as new antibiotic agents .

- Another research effort focused on synthesizing thiazoles with modified structures that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, showcasing their therapeutic promise .

作用機序

The mechanism of action of 2-(3-Bromobenzoyl)thiazole depends on its specific application:

Biological Activity: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Chemical Reactions: In chemical reactions, the bromobenzoyl group can act as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.

類似化合物との比較

Similar Compounds

2-(4-Bromobenzoyl)thiazole: Similar to 2-(3-Bromobenzoyl)thiazole but with the bromine atom at the para position. It may exhibit different reactivity and biological activity due to the positional isomerism.

2-(3-Chlorobenzoyl)thiazole: Contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and biological properties.

2-(3-Bromophenyl)thiazole: Lacks the carbonyl group, which can significantly alter its chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the bromobenzoyl group and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

生物活性

2-(3-Bromobenzoyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a thiazole ring fused with a bromobenzoyl group, which contributes to its unique reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound consists of:

- A thiazole ring containing one nitrogen and one sulfur atom.

- A bromobenzoyl group that enhances its lipophilicity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound's thiazole moiety plays a crucial role in its antimicrobial properties, potentially through interaction with bacterial enzymes or cell membranes .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- DNA Interaction : Research indicates that thiazole derivatives can preferentially bind to DNA, potentially disrupting replication or transcription processes .

- Receptor Modulation : There is evidence suggesting that this compound might interact with specific receptors, altering their activity and influencing various signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazole compounds to enhance their biological activity. For instance, a study synthesized various substituted thiazoles and evaluated their efficacy against cancer cell lines, showing that modifications in the thiazole structure could significantly affect their cytotoxicity .

Notable Findings

- Cytotoxicity : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 10 µM against human cancer cell lines, indicating strong potential for anticancer applications.

- Selectivity : Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

特性

IUPAC Name |

(3-bromophenyl)-(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTXWQRWTYXMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。